5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
CAS No.:
Cat. No.: VC15943668
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrN3O2 |
|---|---|
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid |
| Standard InChI | InChI=1S/C7H4BrN3O2/c8-5-1-3(7(12)13)6-4(10-5)2-9-11-6/h1-2H,(H,9,11)(H,12,13) |
| Standard InChI Key | GKSLHWWZVCFDKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(C=NN2)N=C1Br)C(=O)O |
Introduction
5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a complex organic compound belonging to the class of bicyclic heterocycles, specifically those containing nitrogen atoms. It is a derivative of pyrazolo[4,3-b]pyridines, which have been extensively studied for their pharmacological properties, making them significant in drug discovery and development.
Synthesis and Chemical Reactions
The synthesis of 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid typically involves several key steps that require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Types of Chemical Reactions
This compound participates in various chemical reactions, including substitution reactions, where the presence of the bromine atom allows for further modification. The carboxylic acid group also enables reactions such as esterification and amidation, making it a versatile building block in organic synthesis and medicinal chemistry.
Biological Activity
The mechanism of action for compounds like 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid often involves interaction with specific biological targets. The precise mechanism can vary based on the specific biological context and target interactions.
Data Table: General Information
| Property | Description |
|---|---|
| Molecular Formula | C8H5BrN3O2 |
| Molecular Structure | Brominated pyrazole ring fused to a pyridine ring with a carboxylic acid group at the 7-position |
| Synthesis | Requires controlled conditions for high yield and purity |
| Chemical Reactions | Substitution, esterification, amidation |
| Pharmacological Properties | Potential interactions with enzymes or receptors |
Applications
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Drug Discovery: Pyrazolo[4,3-b]pyridines are significant in drug discovery due to their pharmacological properties.
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Medicinal Chemistry: The compound serves as a versatile building block in organic synthesis and medicinal chemistry.
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